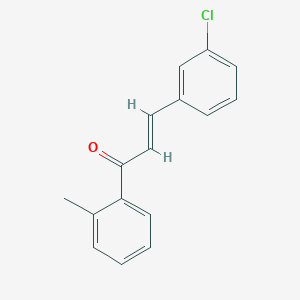
(2E)-3-(4-tert-Butylphenyl)-1-(2-methylphenyl)prop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E)-3-(4-tert-Butylphenyl)-1-(2-methylphenyl)prop-2-en-1-one, also known as tert-butyl-2-methylphenylprop-2-en-1-one, is a chemical compound that is used as a starting material in the synthesis of various pharmaceuticals and other compounds. It is a colorless, crystalline solid with a molecular weight of 212.26 g/mol and a melting point of 78-82°C. This compound is a versatile intermediate for the synthesis of a variety of pharmaceuticals, including antibiotics, antifungals, and antivirals.
Aplicaciones Científicas De Investigación
Tert-butyl-2-methylphenylprop-2-en-1-one has been used in a variety of scientific research applications, including the synthesis of pharmaceuticals, the study of enzyme inhibition, and the synthesis of new organic compounds. It has also been used in the synthesis of various polymers and oligomers, as well as in the synthesis of various heterocyclic compounds.
Mecanismo De Acción
Tert-butyl-2-methylphenylprop-2-en-1-one acts as a substrate for various enzymes, which catalyze the formation of a variety of products. The reaction of (2E)-3-(4-tert-Butylphenyl)-1-(2-methylphenyl)prop-2-en-1-one-methylphenylprop-2-en-1-one with an enzyme results in the formation of a product, which is then further transformed into the desired product.
Biochemical and Physiological Effects
Tert-butyl-2-methylphenylprop-2-en-1-one has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the growth of certain bacteria and fungi, as well as to inhibit the activity of certain enzymes. Additionally, it has been found to have antioxidant and anti-inflammatory properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Tert-butyl-2-methylphenylprop-2-en-1-one has several advantages and limitations when used in laboratory experiments. One of the main advantages is its low cost and ease of synthesis. Additionally, it is a versatile intermediate for the synthesis of a variety of compounds. However, it has several limitations, such as its low solubility in water, which can limit its use in certain laboratory experiments.
Direcciones Futuras
The future of (2E)-3-(4-tert-Butylphenyl)-1-(2-methylphenyl)prop-2-en-1-one-methylphenylprop-2-en-1-one is promising, as research into its potential applications is ongoing. Possible future directions include the further exploration of its biochemical and physiological effects, as well as its potential use in the synthesis of new organic compounds and polymers. Additionally, further research is needed to explore its potential use in the synthesis of pharmaceuticals and other compounds. Finally, further research into its potential toxicity and safety is needed in order to assess its use in a variety of applications.
Métodos De Síntesis
Tert-butyl-2-methylphenylprop-2-en-1-one is synthesized by the reaction of tert-butyl alcohol and 2-methylphenylprop-2-en-1-one in the presence of a strong acid catalyst, such as sulfuric acid. This reaction is carried out at a temperature of 80-90°C for several hours. The product is then isolated by distillation and purified by recrystallization.
Propiedades
IUPAC Name |
(E)-3-(4-tert-butylphenyl)-1-(2-methylphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22O/c1-15-7-5-6-8-18(15)19(21)14-11-16-9-12-17(13-10-16)20(2,3)4/h5-14H,1-4H3/b14-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXOXLDOVAJACCN-SDNWHVSQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)C=CC2=CC=C(C=C2)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1C(=O)/C=C/C2=CC=C(C=C2)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(4-tert-Butylphenyl)-1-(2-methylphenyl)prop-2-en-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

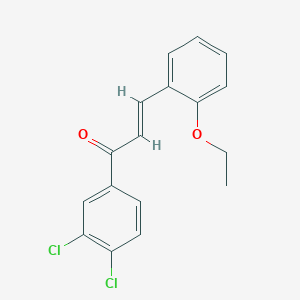


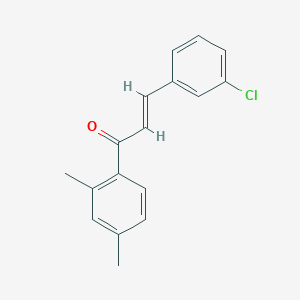
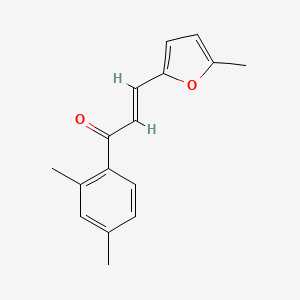


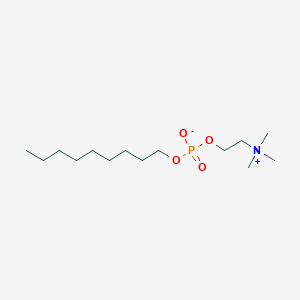

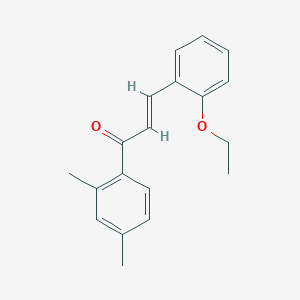

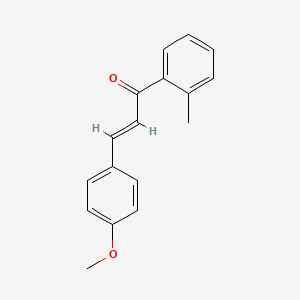
![(2E)-3-[4-(Benzyloxy)phenyl]-1-(2-methylphenyl)prop-2-en-1-one](/img/structure/B6346600.png)
